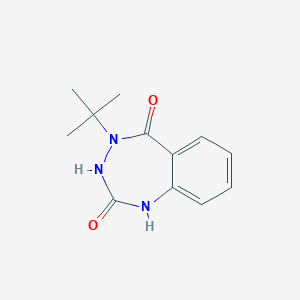
4-(tert-butyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(tert-butyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione” is a complex organic molecule. It likely contains a benzotriazepine core, which is a type of heterocyclic compound . The “tert-butyl” group is a common substituent in organic chemistry, known for its bulky nature .
Molecular Structure Analysis
The molecular structure of such a compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound would likely be determined using a variety of techniques, including melting point analysis, infrared spectroscopy, and solubility tests .科学的研究の応用
Synthetic Phenolic Antioxidants in Environmental Science
Environmental Impact and Toxicology Synthetic phenolic antioxidants (SPAs), including derivatives like 4-(tert-butyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione, are widely utilized in industrial and commercial products to prolong shelf life by inhibiting oxidative reactions. Their environmental occurrence, human exposure, and associated toxicity have become crucial subjects of scientific inquiry. SPAs have been detected in various environmental matrices, indicating widespread contamination. Human exposure pathways primarily include food intake, dust ingestion, and the use of personal care products. Toxicological studies suggest that some SPAs might induce hepatic toxicity, act as endocrine disruptors, or even possess carcinogenic properties. The transformation products of these compounds could potentially exhibit more severe toxic effects than their parent compounds. There's a significant demand for future research to focus on novel high molecular weight SPAs, the collective toxicity effects of multiple SPAs, and the development of SPAs with reduced toxicity and environmental persistence (Liu & Mabury, 2020).
Natural Monoterpenes in Medicine and Industry
Biological and Industrial Applications Terpineols, including variants structurally related to this compound, are significant in the realm of biology and industry. α-Terpineol and its isomer terpinen-4-ol are widely recognized natural terpineols. These compounds are known for their pleasant odor and are commonly used in perfumes, cosmetics, and aromatic scents. Beyond their aromatic properties, they exhibit a broad spectrum of biological activities, including antioxidant, anticancer, antiulcer, and anti-nociceptive effects. Their role in enhancing skin penetration and possessing insecticidal properties further emphasizes their versatile applications. The literature strongly supports the relevance of α-terpineol in therapeutic applications, underlining its significance in medicine and the pharmaceutical industry (Khaleel et al., 2018).
Synthesis and Biological Activity of Benzodiazepines
Pharmaceutical Significance of Benzodiazepines Benzodiazepines, which share a structural resemblance to this compound, are prominent in the pharmaceutical industry due to their extensive biological activities. These compounds are pivotal in medicinal chemistry and organic synthesis, exhibiting significant effects as anticonvulsants, anxiolytics, sedatives, and hypnotics. Over recent decades, extensive research has led to the development of diverse and significant methods for the synthesis of these biologically active moieties. The study highlights the importance of these compounds in drug research and the need for continuous exploration of novel and efficient synthesis methods (Teli et al., 2023).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-tert-butyl-1,3-dihydro-1,3,4-benzotriazepine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,3)15-10(16)8-6-4-5-7-9(8)13-11(17)14-15/h4-7H,1-3H3,(H2,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTNHDSILDFHSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C2=CC=CC=C2NC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


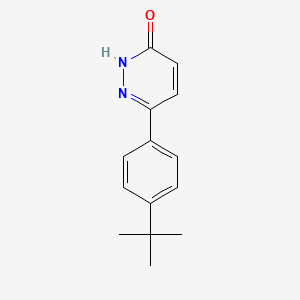

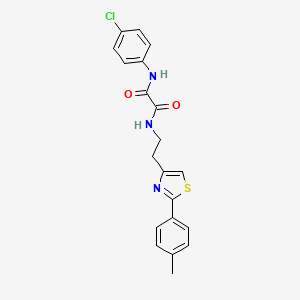
![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2,5-dimethylbenzoate](/img/structure/B2437478.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2437479.png)

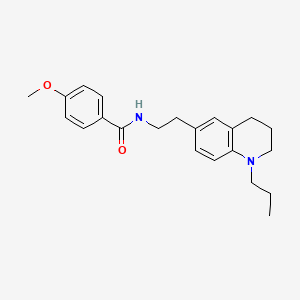
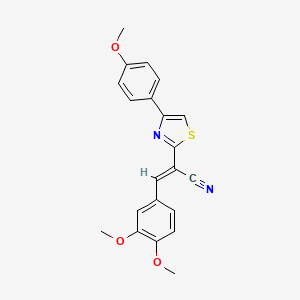
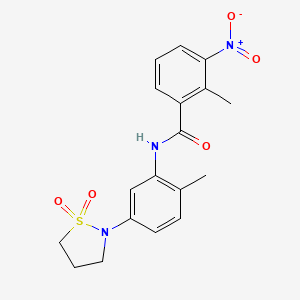
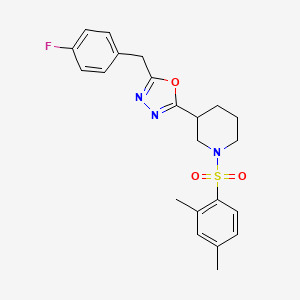
![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2437488.png)

![N-[(3-Methoxy-1-methylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2437491.png)